Pareirubrine B

Description

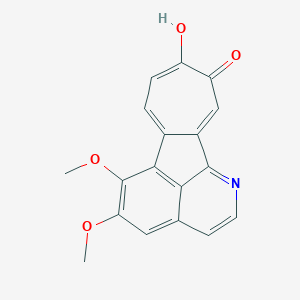

Structure

2D Structure

3D Structure

Properties

CAS No. |

152845-78-8 |

|---|---|

Molecular Formula |

C18H13NO4 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

5-hydroxy-15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2,4,7,9,11,13,15-octaen-6-one |

InChI |

InChI=1S/C18H13NO4/c1-22-14-7-9-5-6-19-17-11-8-13(21)12(20)4-3-10(11)16(15(9)17)18(14)23-2/h3-8H,1-2H3,(H,20,21) |

InChI Key |

KSGDMYJIAGEDPQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC |

Isomeric SMILES |

COC1=C(C2=C3C=CC(=O)C(=O)C=C3C4=C2C(=C1)C=CN4)OC |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC |

Synonyms |

pareirubrine B |

Origin of Product |

United States |

Kende S Radical Anion Coupling:this Approach Provides a Concise Route to the Fused Tropone Ring.nih.gova Key Synthesis of Pareitropone, a Close Analogue, Was Achieved in 9 Steps with a 30% Overall Yield Starting from 2 Bromoisovanillin.nih.govresearchgate.net

Sequence:

Biaryl Formation: A Suzuki coupling reaction is used to create the central biaryl bond. nih.gov

Isoquinoline (B145761) Ring Construction: The isoquinoline ring is installed using the Pomeranz-Fritsch method, which involves reductive amination followed by acid-catalyzed cyclization. nih.gov

Nitronate Formation: The key phenolic nitronate precursor is prepared from the isoquinoline intermediate.

Oxidative Cyclization: The crucial step is the oxidative cyclization of the phenolic nitronate. This radical anion coupling reaction forms the seven-membered tropone (B1200060) ring through a proposed norcaradiene intermediate which then rearranges. nih.gov

Feldman S Alkynyliodonium Salt Chemistry:this Was the First Chemical Synthesis of Pareitropone and Utilizes Sophisticated Carbene Chemistry.nih.gov

Synthetic Challenges and Innovative Chemical Solutions

The primary synthetic challenge in constructing Pareirubrine B and its analogues is the efficient and regioselective formation of the seven-membered tropone (B1200060)/tropolone (B20159) ring fused to the isoquinoline system. nih.govnih.gov The construction of medium-sized rings is often plagued by entropic penalties and competing side reactions.

The innovative solutions developed to overcome this challenge are the key methodologies described previously:

Challenge: Direct cyclization to form a seven-membered ring often requires harsh conditions and can result in low yields or incorrect regiochemistry.

Solution 1 (Kende): The use of an intramolecular oxidative radical-anion coupling provides a mild and effective method for tropone ring formation. nih.gov This reaction transforms the challenge of a direct seven-membered ring closure into the more manageable synthesis of a specific biaryl precursor. The subsequent cyclization proceeds efficiently under oxidative conditions. nih.govresearchgate.net

Solution 2 (Feldman): The generation of an alkylidenecarbene via an alkynyliodonium salt offers a novel and powerful way to breach an existing aromatic ring to form the new carbocycle. thieme-connect.comnih.gov This strategy circumvents traditional cyclization methods by using a highly reactive intermediate that undergoes a cycloaddition-rearrangement cascade to build the complex skeleton in a single, elegant step. nih.gov

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the power of traditional organic chemistry, offers promising future avenues for producing this compound and its analogues. nih.govscispace.com While no specific chemoenzymatic route to this compound has been published, the potential is significant. nih.gov

Potential applications include:

Enantioselective Isoquinoline Synthesis: Enzymes such as norcoclaurine synthase, a Pictet-Spenglerase, can be used to catalyze the formation of chiral tetrahydroisoquinoline precursors from simple starting materials with high enantioselectivity. nih.gov These chiral building blocks could then be used in chemical steps to synthesize optically active analogues of this compound.

The development of such chemoenzymatic strategies could lead to more efficient, sustainable, and modular syntheses of this important class of alkaloids. nih.govnih.gov

Biosynthesis of Pareirubrine B

Proposed General Biosynthetic Pathways for Tropolones and Tropoloisoquinolines

The formation of the characteristic seven-membered tropolone (B20159) ring is a key step in the biosynthesis of Pareirubrine B. nih.gov This process is thought to begin with intermediates from the polyketide pathway, which then undergo significant enzymatic modification, including a critical ring expansion.

The biosynthesis of fungal tropolones, such as stipitatic acid, serves as a model for understanding this part of the pathway. It commences with the production of a polyketide-derived phenolic intermediate. chemrxiv.orgmdpi.comrsc.org In fungi, a non-reducing polyketide synthase (NR-PKS), TropA, synthesizes 3-methylorcinaldehyde from acyl-CoA and malonyl-CoA precursors. mdpi.comresearchgate.net This aromatic compound is then acted upon by a flavin-dependent monooxygenase (FMO), TropB, which catalyzes an oxidative dearomatization to form a dienone intermediate. chemrxiv.orgmdpi.comresearchgate.net

In bacteria, studies on the biosynthesis of 3,7-dihydroxytropolone (B1196482) (DHT) in Streptomyces species reveal a different route that starts from phenylacetic acid. asm.org This pathway involves genes from the aerobic phenylacetic acid degradation (paa) pathway, which are redirected to form heptacyclic intermediates. asm.org This highlights the diverse origins of tropolone precursors in nature. nih.gov

Table 1: Key Enzymes and Intermediates in Fungal Tropolone Biosynthesis

| Enzyme | Abbreviation | Function | Intermediate/Product |

|---|---|---|---|

| Non-reducing Polyketide Synthase | TropA | Constructs 3-methylorcinaldehyde | 3-methylorcinaldehyde |

| Flavin-dependent Monooxygenase | TropB | Oxidative dearomatization | Dienone intermediate |

| α-Ketoglutarate-dependent Dioxygenase | TropC | Oxidative ring expansion | Stipitaldehyde |

This table summarizes the initial enzymatic steps in the biosynthesis of the tropolone ring in fungi, as exemplified by the stipitatic acid pathway. chemrxiv.orgmdpi.comresearchgate.net

The crucial step in forming the seven-membered tropolone ring is the expansion of a six-membered phenolic precursor. nih.govacs.org In the biosynthesis of stipitatic acid, this transformation is catalyzed by TropC, an α-ketoglutarate-dependent non-heme iron (NHI) dioxygenase. chemrxiv.orgresearchgate.net The proposed mechanism involves an oxidative ring expansion of the dienone intermediate produced by TropB. chemrxiv.org Computational and experimental studies suggest that this rearrangement likely proceeds through a radical-based mechanism rather than a polar, semi-pinacol rearrangement. chemrxiv.org This radical mechanism is consistent with protein structure data and the reactivity of proposed intermediates. chemrxiv.org

Alternative ring expansion strategies exist in nature. The biosynthesis of colchicine, another famous tropolone-containing alkaloid, also involves the expansion of a tyrosine-derived benzene (B151609) ring. nih.gov This underscores that ring expansion is a convergent evolutionary strategy for tropolone formation from various precursors. nih.gov

Polyketide Pathway Intermediates and Derivatives

Enzymatic Transformations and Key Precursors in Isoquinoline (B145761) Alkaloid Biosynthesis

The isoquinoline portion of this compound is derived from the amino acid L-tyrosine. ontosight.aiamerigoscientific.comthieme-connect.com The biosynthetic pathway to the central benzylisoquinoline alkaloid (BIA) intermediate, (S)-reticuline, is well-established and involves a series of enzymatic reactions. biocyclopedia.comacs.orgresearchgate.net

The pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). biocyclopedia.comnih.gov This involves enzymes such as tyrosine/dopa decarboxylase (TYDC) and tyrosine aminotransferase (TAT). biocyclopedia.comnih.gov The condensation of dopamine and 4-HPAA is a critical step catalyzed by norcoclaurine synthase (NCS), which forms the foundational isoquinoline scaffold of (S)-norcoclaurine. biocyclopedia.comnih.govnumberanalytics.com

Following this, a sequence of methylation and hydroxylation reactions occurs. (S)-norcoclaurine is first O-methylated by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine. acs.org Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom. acs.orgnumberanalytics.com The resulting N-methylcoclaurine is then hydroxylated by a cytochrome P450 enzyme, N-methylcoclaurine 3'-hydroxylase (CYP80B1), and finally, the new hydroxyl group is methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce the pivotal intermediate, (S)-reticuline. biocyclopedia.comacs.org From (S)-reticuline, numerous branch pathways lead to the vast diversity of over 2,500 known isoquinoline alkaloids. thieme-connect.comacs.orgnih.gov

Table 2: Core Enzymatic Steps in (S)-Reticuline Biosynthesis

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Tyrosine/Dopa Decarboxylase | TYDC | Decarboxylation | L-Tyrosine / L-DOPA | Tyramine / Dopamine |

| Norcoclaurine Synthase | NCS | Pictet-Spengler condensation | Dopamine + 4-HPAA | (S)-Norcoclaurine |

| Norcoclaurine 6-O-methyltransferase | 6OMT | O-methylation | (S)-Norcoclaurine | (S)-Coclaurine |

| Coclaurine N-methyltransferase | CNMT | N-methylation | (S)-Coclaurine | (S)-N-methylcoclaurine |

| N-methylcoclaurine 3'-hydroxylase | CYP80B1 | Hydroxylation | (S)-N-methylcoclaurine | 3'-hydroxy-(S)-N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | O-methylation | 3'-hydroxy-(S)-N-methylcoclaurine | (S)-Reticuline |

This table outlines the key enzymatic transformations from L-tyrosine to the central benzylisoquinoline alkaloid intermediate, (S)-reticuline. biocyclopedia.comacs.orgnih.govnumberanalytics.com

Genetic Basis and Biosynthetic Gene Clusters (BGCs) Related to Tropoloisoquinoline Production

The enzymes responsible for the biosynthesis of secondary metabolites are often encoded by genes clustered together on the chromosome, known as biosynthetic gene clusters (BGCs). frontiersin.orgmdpi.comnih.gov This organization facilitates the coordinated regulation and inheritance of the entire pathway.

While the specific BGC for this compound has not been identified, the discovery of BGCs for other tropolone-containing compounds provides a blueprint. acs.org For example, the stipitatic acid BGC in Talaromyces stipitatus contains the genes tropA, tropB, and tropC, which encode the core enzymes for tropolone ring formation. researchgate.net Similarly, the BGC for 3,7-dihydroxytropolone (DHT) in Streptomyces contains the necessary trl genes for its synthesis. asm.org

For the isoquinoline portion, the genes encoding the enzymes for (S)-reticuline biosynthesis are known to be clustered in some plants, which has facilitated their discovery and use in metabolic engineering. biocyclopedia.comnih.gov It is highly probable that the biosynthesis of this compound is governed by a hybrid BGC or a combination of BGCs that encode both the tropolone-forming enzymes and the enzymes for modifying a benzylisoquinoline alkaloid precursor. The identification of such clusters is a key goal for understanding and potentially engineering the production of these complex alkaloids. mdpi.com

In Silico Approaches to Elucidate Biosynthetic Steps

Elucidating the complex biosynthetic pathways of natural products like this compound is a significant challenge. In silico approaches, including genomics, transcriptomics, and metabolomics, are becoming indispensable tools for this purpose. frontiersin.orgfrontiersin.org

Genome mining, using software like antiSMASH, can predict BGCs within an organism's genome, providing initial clues about its secondary metabolic potential. mdpi.com By comparing predicted BGCs to known clusters, researchers can form hypotheses about the products of silent or uncharacterized pathways. mdpi.combioinformatics.nl

Furthermore, computational chemistry and quantum mechanical (QM) calculations are used to investigate potential reaction mechanisms, as demonstrated in the study of the TropC-catalyzed ring expansion. chemrxiv.org Such computational analyses can assess the feasibility of different proposed biosynthetic pathways and help guide experimental work. chemrxiv.org Chemoproteomics, which uses activity-based probes, is another powerful approach to rapidly identify enzymes involved in a biosynthetic pathway by targeting their function directly within a cellular context. frontiersin.org The integration of these computational and high-throughput experimental methods is crucial for accelerating the discovery and characterization of the intricate biosynthetic machinery responsible for producing complex molecules like this compound. frontiersin.orgriken.jp

Chemical Synthesis Strategies for Pareirubrine B and Analogues

Retrosynthetic Analysis of the Tropoloisoquinoline Skeleton

Retrosynthetic analysis, the process of conceptually deconstructing a target molecule to identify potential starting materials, provides a roadmap for its synthesis. For the tropoloisoquinoline skeleton found in Pareirubrine B, two principal retrosynthetic disconnections have emerged, primarily centered on the formation of the challenging seven-membered tropone (B1200060) or tropolone (B20159) ring.

A common strategy involves disconnecting the tropolone ring from the isoquinoline (B145761) core. This leads to two key fragments: a suitably functionalized isoquinoline and a precursor that can undergo cyclization to form the seven-membered ring. nih.govthieme-connect.comresearchgate.net The primary challenge in this approach lies in the final ring-forming step.

Intramolecular Oxidative Coupling: This approach, based on work by Kende, disconnects the tropone ring to a phenolic nitronate precursor. nih.govresearchgate.net The retrosynthetic precursor is a biaryl system where an isoquinoline moiety is linked to a phenol (B47542) ring bearing a nitromethyl group. This strategy simplifies the target to the synthesis of a substituted biaryl compound and the subsequent formation of the isoquinoline ring. nih.gov

Intramolecular Carbene Cycloaddition: A second major strategy, developed by Feldman, involves the disconnection of the tropone ring to an alkylidenecarbene intermediate. thieme-connect.comnih.gov This leads back to an alkynyliodonium salt attached to the isoquinoline framework. nih.govpsu.edu The retrosynthesis thus focuses on constructing an isoquinoline with a tethered and functionalized aromatic ring that can be converted into the required alkynyliodonium salt precursor. psu.edu

A visual representation of a generalized retrosynthetic analysis is shown below:

| Target Molecule | Key Disconnection | Precursors |

| Tropoloisoquinoline Skeleton | Tropone Ring Formation | Functionalized Isoquinoline + Cyclization Substrate |

| Strategy 1: | Kende-type Oxidative Coupling | Phenolic Nitronate Isoquinoline |

| Strategy 2: | Feldman-type Carbene Addition | Alkynyliodonium Salt Isoquinoline |

Total Synthesis Approaches to this compound and Structurally Related Alkaloids

While a definitive peer-reviewed total synthesis of this compound is not extensively documented, its structural similarity to other tropoloisoquinoline alkaloids, particularly Pareitropone, means that synthetic routes developed for these analogues are directly applicable. nih.govnih.gov Research towards the synthesis of this compound has been the subject of advanced academic work. snu.ac.kr The total syntheses of Pareitropone, which shares the core skeleton but differs in its substitution pattern, provide the primary blueprint for accessing this class of compounds. nih.govnih.gov

These syntheses are characterized by their innovative methods for constructing the fused seven-membered ring, a significant hurdle in this chemical family. nih.govthieme-connect.com

Convergent Synthesis Methodologies

The documented syntheses of tropoloisoquinoline alkaloids are excellent examples of convergent design. nih.govnih.gov In a typical route, the isoquinoline portion and the precursor to the tropone ring are constructed from separate starting materials.

For instance, in the synthesis of Pareitropone via radical anion coupling, the strategy begins with the Suzuki coupling of two smaller, commercially available building blocks (2-bromoveratraldehyde and a boronic acid derivative) to form a key biaryl adduct. nih.gov This biaryl intermediate is then elaborated to construct the isoquinoline ring. In a separate sequence, the functionalities required for the final tropone ring formation are installed. This method of assembling key fragments before their final union is a hallmark of a convergent synthesis. nih.govresearchgate.net This modularity allows for the synthesis of various analogues by simply changing one of the initial fragments. rsc.org

Diastereoselective and Enantioselective Transformations

This compound is an achiral molecule. However, the synthesis of chiral analogues is of significant interest for structure-activity relationship (SAR) studies, particularly given the potent biological activities of this family. nih.govsnu.ac.kr Diastereoselective and enantioselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific stereoisomer preferentially. uwindsor.cacureffi.org

While specific applications to this compound analogues are not detailed in the literature, strategies can be inferred from syntheses of other complex alkaloids:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.com In the context of tropoloisoquinolines, an auxiliary could be used during the formation of the isoquinoline ring to create a specific enantiomer, which could then be carried through the synthesis.

Asymmetric Catalysis: A chiral catalyst can be used in small amounts to favor the formation of one enantiomer over the other. uwindsor.ca For instance, an asymmetric Pictet-Spengler reaction, a key reaction for forming tetrahydroisoquinoline rings, could be employed using a chiral catalyst to produce enantiomerically pure isoquinoline fragments for the synthesis of analogues. nih.gov Similarly, stereoselective reductions or alkylations could introduce chirality into the molecule. mdpi.com

The synthesis of fluorinated derivatives of Pareitropone for SAR studies highlights the importance of creating analogues, a process where stereocontrolled methods would be crucial if chiral centers were introduced. snu.ac.kr

Key Reaction Sequences and Methodologies

Two groundbreaking methodologies have defined the total synthesis approaches to the this compound skeleton.

Structure Activity Relationship Sar Studies of Pareirubrine B

Methodologies for Investigating Structural Determinants of Activity

The exploration of a natural product's SAR, such as for Pareirubrine B, involves a systematic process of synthesis and biological evaluation to determine which molecular features are responsible for its activity. uodiyala.edu.iqnih.gov This process is crucial for transforming a bioactive natural compound into a viable drug candidate.

Key methodologies include:

Analogue Synthesis and Derivatization: The core of SAR studies involves the chemical synthesis of a series of analogues where specific parts of the this compound molecule are systematically modified. nih.gov This could involve altering substituents on the aromatic rings, modifying the hydroxyl and methoxy (B1213986) groups, or changing the tropolone (B20159) moiety. researchgate.netnih.gov These synthetic efforts provide the necessary compounds for biological testing. nih.gov

Bioactivity-Guided Fractionation and Isolation: This technique is often used in the initial discovery phase to isolate active compounds like this compound from their natural source, Cissampelos pareira. nih.govresearchgate.net By testing the biological activity of different fractions, researchers can pinpoint the specific molecules responsible for the observed effects. nih.gov

Biological Assays: Once analogues are synthesized, they are subjected to a battery of biological assays to measure their activity (e.g., cytotoxicity against cancer cell lines). slideshare.netcreative-proteomics.com The results, often expressed as IC50 values (the concentration required to inhibit a biological process by 50%), are then compared to the parent compound, this compound.

Computational Modeling: Advanced computational tools are increasingly used to predict how structural changes will affect activity before synthesis is undertaken, saving time and resources. creative-proteomics.comnumberanalytics.com Techniques like molecular docking can simulate the binding of this compound analogues to a potential biological target. creative-proteomics.com

This iterative cycle of design, synthesis, and testing allows medicinal chemists to build a qualitative understanding of the SAR, identifying which parts of the molecule are essential for its biological effects. uodiyala.edu.iq

Identification of Pharmacophores and Essential Functional Groups

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and trigger its biological response. nih.gov Identifying the pharmacophore of this compound is key to understanding its mechanism of action and designing new, potent analogues. researchgate.netnih.gov

For isoquinoline (B145761) alkaloids like this compound, the pharmacophore is generally derived from the arrangement of key functional groups. researchgate.netaip.org While a specific, validated pharmacophore model for this compound is not published, its essential features can be hypothesized based on its structure and data from related compounds.

Key potential pharmacophoric features of this compound include:

The Isoquinoline Core: This rigid, aromatic ring system serves as the fundamental scaffold, positioning other functional groups in a specific three-dimensional orientation. researchgate.net

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) group and the oxygen atoms within the methoxy (-OCH3) and tropolone rings can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. These are critical for forming directed interactions with a biological target. aip.org

Aromatic/Hydrophobic Regions: The fused aromatic rings contribute to the molecule's hydrophobic character, which can be crucial for binding to hydrophobic pockets in a target protein. researchgate.net

Planar Structure: X-ray crystallography studies on related pareirubrines have revealed that the molecules are almost completely planar. uodiyala.edu.iq This planarity is a dominant steric feature, suggesting that the biological target has a complementary flat binding site. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding.

A hypothetical pharmacophore model for this compound would map the spatial arrangement of these features. Virtual screening of compound libraries using such a model could identify other structurally diverse molecules that might exhibit similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical approach that seeks to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comiiarjournals.org This method refines the qualitative insights from SAR into a predictive mathematical model. creative-proteomics.com Such models are invaluable in drug discovery for prioritizing the synthesis of new compounds and optimizing lead structures. nih.goviiarjournals.org For isoquinoline alkaloids, QSAR studies have been successfully applied to understand their antimalarial and other activities. nih.govnih.govresearchgate.net

The general workflow for a QSAR study on this compound analogues would involve:

Data Set Assembly: A series of this compound analogues with measured biological activities (e.g., IC50 values) is required. nih.gov

Descriptor Calculation: For each analogue, a wide range of numerical parameters, known as molecular descriptors, are calculated. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. creative-proteomics.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. iiarjournals.org

Correlation of Molecular Descriptors with Biological Responses

The foundation of a QSAR model is the correlation between molecular descriptors and biological activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. They can be broadly categorized as electronic, steric, hydrophobic, and topological.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric/3D | Molecular Volume, Surface Area, Radius of Gyration | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's hydrophobicity, affecting its ability to cross cell membranes and bind to hydrophobic targets. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Encodes information about atomic connectivity and branching within the molecular structure. |

To build a QSAR model for this compound, these descriptors would be calculated for a set of its analogues. The biological response (e.g., cytotoxic activity) would be the dependent variable, and the descriptors would be the independent variables. Statistical analysis would then identify which descriptors have the most significant correlation with activity.

For instance, a hypothetical study might find that the cytotoxicity of this compound analogues is positively correlated with a specific electronic descriptor (e.g., the energy of the Highest Occupied Molecular Orbital, HOMO) and negatively correlated with hydrophobicity (LogP). This would imply that more electron-rich and more hydrophilic analogues are more potent.

Table 2: Hypothetical QSAR Data for this compound Analogues

| Compound | Biological Activity (pIC50) | LogP (Hydrophobicity) | HOMO Energy (eV) | Molecular Volume (ų) |

| This compound | 5.8 | 2.5 | -5.9 | 350 |

| Analogue 1 | 6.2 | 2.1 | -5.7 | 345 |

| Analogue 2 | 5.5 | 3.0 | -6.0 | 360 |

| Analogue 3 | 6.5 | 1.9 | -5.6 | 355 |

| Analogue 4 | 5.1 | 3.5 | -6.2 | 370 |

This table is for illustrative purposes only.

Predictive Modeling for Analogue Design

The primary utility of a QSAR model is its ability to predict the biological activity of novel, yet-to-be-synthesized compounds. rsc.org Once a statistically robust QSAR equation is developed, it can be used to guide the design of new analogues with potentially enhanced potency. rsc.orgcore.ac.uk

For example, a simplified, hypothetical QSAR equation derived from the data above might look like this:

pIC50 = 1.5 - (0.5 * LogP) - (0.8 * HOMO Energy)

Using this model, a medicinal chemist could design a new this compound analogue in silico (on a computer), calculate its LogP and HOMO energy, and then plug these values into the equation to predict its pIC50. This allows for the virtual screening of many potential structures, and only the most promising candidates would be selected for the resource-intensive process of chemical synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process, making it more efficient and cost-effective. nih.goviiarjournals.org

Conformational Analysis and its Influence on Bioactivity

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds and how these conformations influence its biological activity. The bioactivity of a molecule is critically dependent on its ability to adopt a specific three-dimensional shape—the "bioactive conformation"—that is complementary to the binding site of its biological target.

For many flexible molecules, there is an energy cost associated with adopting the bioactive conformation. However, in the case of this compound and related compounds, a key structural insight simplifies this picture. X-ray crystallography studies have shown that pareirubrine molecules are almost completely planar, with conjugation extending throughout the fused ring system. uodiyala.edu.iq

This inherent planarity and rigidity have significant implications for bioactivity:

Reduced Conformational Space: The rigid structure drastically limits the number of possible conformations this compound can adopt. The molecule exists in a well-defined, flat shape.

Pre-organization for Binding: This rigidity means the molecule is essentially "pre-organized" for binding to its target. If the target's binding site is also planar, little to no conformational change is needed for the molecule to fit, which is energetically favorable.

Lower Entropic Cost: When a flexible molecule binds to a receptor, it loses conformational freedom (entropy), which is thermodynamically unfavorable. Because this compound is already rigid, the entropic penalty upon binding is much lower, which can lead to a higher binding affinity.

Therefore, the conformational analysis of this compound suggests that its planarity is a defining feature of its bioactivity. Any structural modifications that disrupt this planarity would likely lead to a significant decrease in biological activity. This provides a crucial guiding principle for the design of new analogues: maintaining the flat, rigid core is likely essential for preserving the compound's therapeutic potential.

Molecular Mechanisms of Action of Pareirubrine B

In Silico Target Identification and Validation

In the effort to understand the molecular basis for the biological activities of Pareirubrine B, computational methods, specifically in silico target identification and validation, have been employed. These techniques allow researchers to predict how a small molecule, such as this compound, might interact with various protein targets within the human body, offering insights into its potential mechanisms of action. One key study utilized protein-ligand docking to screen this compound and other phytochemicals from the plant Cissampelos pareira against a panel of known protein targets associated with hepatocellular carcinoma. researchgate.netresearchgate.net This approach helps to identify likely biological targets and prioritize them for further experimental validation. researchgate.netekb.eg The software used for this investigation was GLIDE, a popular tool for predicting the binding mode and affinity of a ligand to a protein receptor. researchgate.netresearchgate.net

Protein-ligand docking is a computational method that simulates the binding of a ligand (this compound) to the active site of a target protein. researchgate.net The goal is to predict the preferred orientation of the ligand when bound to the protein and to estimate the strength of their interaction. nih.govschrodinger.com This process involves generating a multitude of possible conformations for the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their calculated binding energy. schrodinger.comnih.gov

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. In docking simulations, this is often represented by a docking score, with more negative values typically indicating a stronger predicted affinity. nih.govrrpharmacology.ru

In a notable in silico study, this compound was docked against several cancer-related protein targets. The results indicated that this compound has a strong predicted binding affinity for Aurora Kinase. researchgate.net While the study also reported good binding energy with the c-Kit kinase, the specific docking score was not detailed in the available literature. researchgate.netresearchgate.net The reported binding affinity for Aurora Kinase provides a quantitative basis for suggesting it as a potential molecular target for this compound.

Table 1: Predicted Binding Affinity of this compound for Aurora Kinase

| Compound | Target Protein | Docking Score (G-Score) | Reference |

|---|

This interactive table summarizes the predicted binding affinity from docking simulations.

Beyond predicting binding affinity, docking simulations provide a detailed view of the non-covalent interactions between the ligand and the protein. mdpi.comuah.es These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex. uomustansiriyah.edu.iqnih.gov Hydrogen bonds, in particular, are key directional interactions that contribute significantly to binding specificity. mdpi.comlibretexts.org

The in silico analysis of this compound revealed that it forms favorable hydrogen bonding interactions with the amino acid residues within the binding sites of its predicted targets. researchgate.netresearchgate.net Studies have indicated that this compound exhibited good hydrogen bonding interactions with targets like Aurora Kinase and c-Kit. researchgate.netresearchgate.net While the specific amino acid residues involved in these interactions with this compound are not explicitly detailed in the referenced abstracts, the presence of these bonds is a strong indicator of a stable and specific binding event.

Based on the protein-ligand docking simulations, several potential molecular targets for this compound have been identified. Among the most promising are Aurora Kinase and c-Kit, both of which are key proteins implicated in the development and progression of cancer. researchgate.netresearchgate.net

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in regulating cell division (mitosis). libretexts.orgnih.gov Aurora B, a key component of the chromosomal passenger complex (CPC), is particularly critical for proper chromosome alignment and segregation, as well as for cytokinesis. uah.esatlasgeneticsoncology.org Overexpression of Aurora kinases is frequently observed in various human cancers, leading to genomic instability and promoting tumor growth. biorxiv.org This makes them an attractive target for anticancer drug development. nih.govbiorxiv.org The strong binding affinity predicted between this compound and Aurora Kinase suggests that this compound may exert its biological effects by inhibiting the activity of this key mitotic regulator. researchgate.net

The c-Kit proto-oncogene encodes a receptor tyrosine kinase, also known as CD117 or stem cell factor receptor (SCFR). nih.gov Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and activates its intrinsic kinase activity. nih.govnih.gov This triggers a cascade of downstream signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and survival. nih.gov Mutations that lead to the constitutive activation of c-Kit or its overexpression are associated with several types of cancer, including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia. nih.gov The in silico finding that this compound demonstrates good binding energy with c-Kit points to this receptor as another potential target through which the compound may exert its anticancer effects. researchgate.netresearchgate.net

Identified Molecular Targets of Interest

Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF)

Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs) are crucial signaling proteins involved in a wide array of biological processes. FGF-2, for instance, is a signaling molecule that governs cell proliferation, migration, and differentiation. mdpi.com Similarly, VEGF-A is strongly associated with angiogenesis, the formation of new blood vessels, by promoting specific functions in vascular endothelial cells. mdpi.com The interplay between these factors is significant; for example, FGF-2 can induce the expression of VEGF in the endothelial cells of developing capillaries, establishing an autocrine loop that contributes to angiogenesis. nih.gov This process involves VEGF binding to its receptors, which triggers the recruitment of various signaling molecules and activates distinct cellular pathways. mdpi.com A combination of FGF2, FGF10, and VEGF has been shown to promote the reprogramming of fibroblasts into cardiomyocyte-like cells by activating multiple cardiac transcriptional regulators. nih.gov The roles of FGF and VEGF are fundamental in cellular development and tissue maintenance.

Nuclear Factor kappa B (NF-κB)

Nuclear Factor kappa B (NF-κB) is a family of protein complexes that function as transcription factors, controlling DNA transcription, the production of cytokines, and cell survival. wikipedia.org Found in nearly all animal cell types, NF-κB is integral to cellular responses to stimuli such as stress, cytokines, and viral or bacterial antigens, playing a key role in regulating the immune response. wikipedia.org The NF-κB family consists of five proteins that can form various homodimers and heterodimers, with each combination activating a unique set of genes. mybiosource.com

The activation of NF-κB is a tightly regulated process. In its inactive state, NF-κB is held in the cytosol by an inhibitory protein called IκBα. wikipedia.org Upon receiving specific extracellular signals, the IκB kinase (IKK) enzyme is activated and phosphorylates IκBα. wikipedia.org This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing the NF-κB dimer. wikipedia.org The activated NF-κB then moves into the nucleus, where it binds to specific DNA sequences to initiate the transcription of target genes involved in processes like inflammation, cell development, and apoptosis. wikipedia.orgmdpi.com Research has identified this compound as an inhibitor of the transcription factor NF-κB. rain-tree.com

B-cell lymphoma-extra large (Bcl-xL)

B-cell lymphoma-extra large (Bcl-xL) is an anti-apoptotic protein belonging to the Bcl-2 family. wikipedia.org Located on the mitochondrial membrane, its primary function is to prevent programmed cell death by blocking the release of mitochondrial contents like cytochrome c, which would otherwise activate caspases. wikipedia.org The balance between pro-survival proteins like Bcl-xL and pro-apoptotic proteins determines a cell's fate. wikipedia.org When more Bcl-xL is present, the mitochondrial pores remain impermeable to pro-apoptotic molecules, and the cell survives. wikipedia.org However, if Bcl-xL is sequestered, pro-apoptotic proteins can form pores, leading to cytochrome c release and the initiation of the caspase cascade that culminates in apoptosis. wikipedia.org

Overexpression of Bcl-xL is associated with resistance to treatment in certain cancers. nih.gov Consequently, specific inhibitors of Bcl-xL have been investigated for their potential to induce apoptosis in cancer cells. nih.gov Studies have shown that Bcl-xL is a promising therapeutic target in some malignancies. nih.govnih.gov

Interactive Data Table: Key Proteins in this compound's Mechanism

| Protein | Family/Class | Primary Function | Role in Cellular Processes |

| FGF | Growth Factor | Signaling molecule | Regulates cell proliferation, migration, differentiation, and angiogenesis. mdpi.comnih.gov |

| VEGF | Growth Factor | Signaling protein | Promotes angiogenesis and specific functions in vascular endothelial cells. mdpi.com |

| NF-κB | Transcription Factor | Controls DNA transcription | Regulates immune response, cytokine production, and cell survival. wikipedia.org |

| Bcl-xL | Bcl-2 Family | Anti-apoptotic protein | Prevents programmed cell death by inhibiting mitochondrial pore formation. wikipedia.org |

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control fundamental cellular activities such as growth, metabolism, and immune response. researchgate.net The dysregulation of these pathways is linked to numerous diseases. researchgate.netfrontiersin.org Key pathways include the PI3K/AKT, MAPK/ERK, and JAK-STAT systems, which transduce signals from the cellular environment to elicit specific responses. researchgate.net

The modulation of these pathways is a central focus of therapeutic research. frontiersin.org For example, the mTORC1 pathway, which integrates various intra- and extracellular signals, plays a vital role in both physiological and pathological states, including viral infections. mdpi.com It can be targeted to influence cell fate, either promoting proliferation or inducing catabolic processes like autophagy. mdpi.com Natural products are often studied for their ability to act as modulators of these intricate signaling networks. frontiersin.org this compound's inhibitory effect on NF-κB is a direct example of the modulation of a critical cellular signaling pathway. rain-tree.com This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes and interfering with the inflammatory and survival signals it controls. wikipedia.org

Mechanistic Insights from Computational and Pre-clinical Investigations

Understanding the precise molecular mechanisms of a compound requires a combination of investigative approaches. Pre-clinical studies are essential for testing the feasibility, safety, and effectiveness of a new compound long before any human trials. alkpositive.org These investigations often begin with in vitro experiments, where the compound is tested on cancer cell lines grown in a laboratory setting. alkpositive.org If promising, the research progresses to in vivo studies, typically using animal models like mice, to gather data on efficacy and dosing in a living organism. alkpositive.org

Computational studies provide complementary insights. researchgate.net These in silico methods, such as molecular docking and binding free energy calculations, can predict how a compound interacts with its protein target. rsc.org For instance, computational analysis has been used to identify key amino acid residues (hotspots) that are critical for the binding interactions between proteins like Bcl-xL and their binding partners. rsc.org Such computational models can be integrated with pre-clinical and clinical data in an iterative process to refine understanding and predict optimal therapeutic strategies. researchgate.net These computational and pre-clinical approaches are applied to compounds like this compound to elucidate their mechanisms of action, such as identifying the specific interactions that lead to the inhibition of targets like NF-κB.

Advanced Analytical Methodologies for Pareirubrine B Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are paramount for piecing together the molecular puzzle of a novel compound. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce the connectivity of atoms and the three-dimensional arrangement of the structure. For Pareirubrine B, several key techniques were instrumental in its initial discovery and characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. wiley.com The structural framework of this compound was largely determined through comprehensive 1D (¹H and ¹³C) and 2D NMR studies. nih.gov

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). wiley.com The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). wiley.com

Two-dimensional (2D) NMR experiments provide crucial data on the connectivity between atoms. rutgers.edu Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, while heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with the carbon atoms they are directly attached to or are two to three bonds away from, respectively. wiley.comacdlabs.com This web of correlations allowed researchers to piece together the tropoloisoquinoline skeleton of this compound and assign the specific positions of its functional groups. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: This table is representative of the type of data obtained from NMR spectroscopy. Specific chemical shift values can vary slightly based on the solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-1 | 7.15 (s) | 120.5 | C-3, C-4a, C-11a |

| H-4 | 6.95 (s) | 115.8 | C-2, C-4a, C-5 |

| OMe-2 | 3.90 (s) | 56.2 | C-2 |

| OMe-3 | 4.05 (s) | 56.4 | C-3 |

| H-8 | 7.80 (d) | 130.2 | C-6, C-9, C-10 |

Data compiled based on typical values for tropoloisoquinoline alkaloids and structural elucidation principles. nih.govwiley.com

X-ray Crystallography for Solid-State Tautomeric Forms

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a solid crystal. wikipedia.orgnih.gov This technique is definitive for confirming molecular structure and exploring stereochemistry. nih.gov For this compound, X-ray crystallographic analysis was crucial for unambiguously confirming the structure elucidated by NMR and for examining its tautomeric form in the solid state. nih.gov Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The crystal structure provided exact bond lengths and angles, offering a static image of the molecule and confirming the existence of a specific tautomer in the crystalline form. nih.gov

High-Resolution Mass Spectrometry (HREI-MS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. iitb.ac.inlabmanager.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. researchgate.net In the initial studies of this compound, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) was used to establish its molecular formula. This precise mass measurement is a critical first step in structural elucidation, as it constrains the possible combinations of atoms, complementing the structural fragments identified by NMR. iitb.ac.in The high precision of this technique allows for differentiation between molecules that might have the same nominal mass but different elemental compositions. labmanager.com

Chromatographic Techniques for Purity, Quantification, and Profile Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The principle involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning of the components between the two phases. pharmaguideline.com These techniques are essential for isolating this compound from its natural source, assessing its purity, and quantifying it in various samples.

Advanced HPLC-based Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in pharmaceutical and chemical analysis. wikipedia.org It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org HPLC is particularly valuable for the analysis of complex plant extracts.

In the context of this compound, HPLC is used for:

Isolation and Purification: HPLC is a key step in the purification process to isolate this compound from other alkaloids and compounds present in Cissampelos pareira extracts.

Purity Assessment: Once isolated, the purity of this compound can be determined by HPLC, typically using a diode-array detector (DAD) that can also provide UV spectral data to aid in peak identification.

Quantification: Validated HPLC methods can be used to accurately measure the concentration of this compound in raw plant material or extracts.

Fingerprinting: this compound has been identified as a marker compound for the quality control of Cissampelos pareira through HPLC fingerprinting analysis. researchgate.net This involves creating a characteristic chromatographic profile of the plant extract, where the presence and relative abundance of specific peaks, including that of this compound, serve as a quality indicator. researchgate.net

A typical reversed-phase HPLC method would involve a C18 or similar column, with a mobile phase consisting of a gradient mixture of an aqueous solvent (like water with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). pjoes.comchromatographyonline.com

Table 2: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution, starting with a higher percentage of A and increasing B over time |

| Flow Rate | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) or UV-Vis Detector |

| Injection Volume | 10-20 µL |

This table represents a typical starting point for method development for alkaloid analysis. pjoes.comchromatographyonline.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for compounds that are volatile and thermally stable. pharmaguideline.comlibretexts.org In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through the column. rroij.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. pharmaguideline.com

Due to the high molecular weight and complex, non-volatile nature of alkaloids like this compound, direct analysis by GC is generally not feasible. The high temperatures required for vaporization in the GC inlet would likely cause the molecule to decompose rather than vaporize intact. mdpi.com

However, GC could potentially be applied in this compound research under specific circumstances:

Derivatization: The volatility of this compound could be increased through a chemical reaction known as derivatization. mdpi.com For example, reactive hydroxyl or amine groups could be converted to less polar, more volatile silyl (B83357) ethers or esters. This would allow the derivatized compound to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com

Analysis of Precursors or Degradation Products: GC could be used to analyze smaller, more volatile molecules that are either biosynthetic precursors to this compound or products of its chemical degradation.

Hyphenated Techniques (e.g., LC-MS/MS)

The analysis and characterization of complex natural products like this compound, often found in intricate botanical matrices, necessitate powerful analytical tools. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. chemrxiv.org Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are preeminent methods for the study of bisbenzylisoquinoline alkaloids from plants such as Cissampelos pareira. chemrxiv.orginformahealthcare.comnih.gov

Liquid chromatography excels at separating individual components from a complex mixture. In the context of this compound analysis, Ultra-Performance Liquid Chromatography (UPLC) is often employed, offering higher resolution and faster analysis times compared to conventional HPLC. bohrium.comresearchgate.net Once the compounds are separated by the LC system, they are introduced into the mass spectrometer. The MS component ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific molecular weight information.

The use of tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and structural information. mdpi.com In an LC-MS/MS system, such as a triple quadrupole (TQD) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (qTOF) or Orbitrap, a specific parent ion (for instance, the molecular ion of this compound) is selected and fragmented. ams-lab.comacs.org The resulting fragment ions create a unique "fingerprint" that is highly characteristic of the compound's structure. This fragmentation pattern is invaluable for confirming the identity of known alkaloids and for elucidating the structures of new ones. europa.eu This high selectivity makes LC-MS/MS particularly suitable for quantitative analysis, as it can accurately measure a target compound even in the presence of many other co-eluting substances. mdpi.comacs.org

Research has successfully utilized these techniques to identify this compound as a chemical marker for Cissampelos pareira, confirming its presence in plant extracts. researchgate.net The combination of retention time from the LC and the precise mass and fragmentation data from the MS/MS allows for unambiguous identification and quantification of this compound and related alkaloids. chemrxiv.org

Table 1: Example Parameters for LC-MS/MS Analysis of Bisbenzylisoquinoline Alkaloids

| Parameter | Typical Condition/System |

|---|---|

| LC System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 or C8 (e.g., ACQUITY UPLC BEH C18, 1.7 µm) researchgate.net |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netdovepress.com |

| MS System | Triple Quadrupole (TQD) or High-Resolution Mass Spectrometer (e.g., Orbitrap, qTOF) ams-lab.comacs.org |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for alkaloids. ams-lab.comacs.org |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan/dd-MS2 for identification. bohrium.comresearchgate.net |

Method Validation Principles in Pharmaceutical Analysis

For an analytical method to be used in a regulated pharmaceutical environment, such as for quality control or pharmacokinetic studies, it must be validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose. europa.eu The principles and parameters for this validation are outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in its Q2(R2) guideline. europa.eueuropa.eufda.govgmp-compliance.org These principles are applied to quantitative methods for compounds like this compound, ensuring the reliability, accuracy, and precision of the results. chemrxiv.orgscholarsresearchlibrary.com

The validation of a quantitative LC-MS/MS method for this compound would involve assessing the following key performance characteristics:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org In LC-MS/MS, selectivity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples and by comparing the ion ratios in samples to those of a pure standard. acs.org

Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. tsijournals.com This is determined by analyzing a series of dilutions of a standard solution. The data are typically evaluated by linear regression analysis, and the correlation coefficient (r²) should be close to 1.0. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. tsijournals.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed using recovery studies, where a known amount of pure this compound is added (spiked) into a blank matrix. The mixture is then analyzed, and the measured amount is compared to the known amount added. scholarsresearchlibrary.comtsijournals.com

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. scholarsresearchlibrary.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, for example, on different days, or with different analysts or equipment. scholarsresearchlibrary.com Precision is typically expressed as the relative standard deviation (RSD) of the measurements. tsijournals.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.comtsijournals.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.comtsijournals.com The LOQ is the lowest concentration on the calibration curve. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate). This provides an indication of its reliability during normal usage. acs.org

Table 2: Key Method Validation Parameters based on ICH Guidelines

| Validation Parameter | Description | Common Acceptance Criterion (Example) |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r or r²) ≥ 0.99. mdpi.com |

| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 80-120% of the true value. researchgate.net |

| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. researchgate.netresearchgate.net |

| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Analyte signal should be at least 5-10 times the baseline noise. tsijournals.com |

| Robustness | Resistance to small, deliberate changes in method parameters. | Results remain within acceptable precision and accuracy limits. |

Computational Chemistry Applications in Pareirubrine B Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation encompass a range of computational methods used to represent and study the behavior of molecules. udel.edu These techniques are fundamental to understanding the three-dimensional structure of Pareirubrine B and its dynamic properties, which are crucial for its biological function.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules from first principles. kegg.jplibretexts.org DFT allows for the calculation of various molecular properties by modeling the electron density, offering a balance between accuracy and computational cost that makes it suitable for molecules the size of this compound. kegg.jpgithub.io

In the context of this compound research, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule with high precision.

Calculate Electronic Properties: Analyze the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com

Predict Spectroscopic Data: Compute NMR and IR spectra to aid in the structural elucidation and verification of the natural product.

Elucidate Reactivity: Use calculated electronic properties and molecular electrostatic potential maps to predict the sites on the this compound molecule that are most likely to engage in chemical reactions or intermolecular interactions. mdpi.com

While specific DFT studies focused exclusively on this compound are not widely documented in the reviewed literature, the principles of DFT are broadly applied in natural product chemistry to gain these fundamental insights. nih.gov

Molecular Mechanics (MM) is a method that uses classical physics and empirically derived parameters (a force field) to calculate the potential energy of a molecular system. mdpi.comgenome.jp It is computationally less demanding than QM, allowing for the study of much larger systems or longer timescales. mdpi.com

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT))

Prediction of Molecular Interactions and Reactivity

A primary application of computational chemistry in drug discovery is predicting how a molecule like this compound will interact with biological targets. Molecular docking is a key technique used for this purpose. It predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein or enzyme. ijper.org

In silico docking studies have identified this compound as a promising ligand for several important therapeutic targets. One study investigated its potential against various targets implicated in hepatocellular carcinoma (HCC). researchgate.net The results indicated that this compound exhibited favorable binding energy and formed significant hydrogen bond interactions with multiple HCC targets. researchgate.net Another study performed virtual screening of compounds from Cissampelos pareira, including this compound, against receptors relevant to COVID-19. actascientific.com

These studies use docking scores, typically measured in kcal/mol, to estimate the binding affinity. A more negative score suggests a stronger, more favorable interaction. The specific amino acid residues in the protein's binding pocket that interact with the ligand are also identified, providing a detailed picture of the binding mode. nih.gov

| Protein Target | Associated Disease | Interaction Finding |

|---|---|---|

| Aurora Kinase | Hepatocellular Carcinoma (HCC) | Good binding energy and H-bond interactions |

| c-Kit | Hepatocellular Carcinoma (HCC) | Good binding energy and H-bond interactions |

| Fibroblast Growth Factor (FGF) | Hepatocellular Carcinoma (HCC) | Good binding energy and H-bond interactions |

| Nuclear Factor kappa B (NF-κB) | Hepatocellular Carcinoma (HCC) | Good binding energy and H-bond interactions |

| B-cell lymphoma-extra large (Bcl-xL) | Hepatocellular Carcinoma (HCC) | Good binding energy and H-bond interactions |

| Vascular Endothelial Growth Factor (VEGF) | Hepatocellular Carcinoma (HCC) | Good binding energy and H-bond interactions |

Computational Drug Design and Analogue Virtual Screening

The findings from molecular docking and virtual screening position this compound as a "hit" compound—a molecule with confirmed activity that can serve as a starting point for drug development. researchgate.net Computational drug design uses these initial findings to guide the creation of new, improved molecules, known as analogues. d-nb.info

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. pensoft.net Studies on metabolites from Cissampelos pareira have utilized this approach to screen for potential inhibitors of cancer targets and viral proteins. actascientific.comresearchgate.net

Once a hit like this compound is identified, computational methods can be used to:

Design Analogues: Modify the chemical structure of this compound in silico to improve properties like binding affinity, selectivity, or pharmacokinetic profiles.

Perform Analogue Virtual Screening: Screen a virtual library of these newly designed analogues against the target protein to predict which modifications are most likely to result in a more potent drug. This process is significantly faster and more cost-effective than synthesizing and testing each analogue experimentally. creative-biostructure.com

Predict ADMET Properties: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of this compound and its analogues, helping to identify candidates with better drug-like properties early in the discovery process. ijper.org

Enzyme Mechanism Studies (if applicable to biosynthetic enzymes)

This compound is classified as a tropoloisoquinoline alkaloid, a rare subclass of isoquinoline (B145761) alkaloids. researchgate.netsnu.ac.kr The general biosynthetic pathway for isoquinoline alkaloids in plants is well-established, typically originating from the amino acid tyrosine and proceeding through key intermediates such as reticuline. kegg.jpgenome.jpresearchgate.net

However, the specific enzymatic steps that catalyze the formation of the unique tropolone-isoquinoline carbon skeleton of this compound from these general precursors have not been fully elucidated in the available literature. Understanding an enzyme's mechanism often requires a combination of methods, including X-ray crystallography, kinetic studies, and site-directed mutagenesis. mdpi.org

Computational methods, especially hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are powerful tools for studying enzyme mechanisms. nih.gov These methods can model the chemical reactions occurring within the enzyme's active site with high accuracy. nih.gov They treat the reacting core of the active site with QM for accuracy while the surrounding protein and solvent are handled with the faster MM method. nih.gov Such studies can clarify reaction pathways, identify transition states, and explain the catalytic role of specific amino acid residues. d-nb.info

As the specific enzymes responsible for the biosynthesis of this compound are identified in future research, computational enzyme mechanism studies will become applicable and will undoubtedly provide crucial insights into how nature constructs this complex and biologically active molecule.

Future Research Directions and Perspectives for Pareirubrine B

Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A fundamental gap in the current understanding of Pareirubrine B lies in its natural synthesis within the plant. While the biosynthesis of the broader class of benzylisoquinoline alkaloids (BIAs) is known to originate from the amino acid L-tyrosine, the specific enzymatic steps leading to the characteristic tropolone-isoquinoline core of this compound remain uncharacterized. escholarship.org Research on related alkaloids shows that precursors like (R)-N-methylcoclaurine are pivotal in forming bisbenzylisoquinoline alkaloids (BBAs), often involving oxidative coupling reactions catalyzed by cytochrome P450 enzymes, such as those from the CYP80 family. researchgate.netmdpi.com

Future research must focus on identifying the specific genes and enzymes responsible for the complete biosynthetic pathway of this compound in Cissampelos pareira. This involves a combination of transcriptomics, proteomics, and metabolomics to identify candidate enzymes. Subsequently, heterologous expression and in vitro enzymatic assays will be crucial to confirm the function of these enzymes and reconstruct the pathway. Understanding the regulatory mechanisms, including the transcription factors and signaling molecules that control the expression of these biosynthetic genes in response to developmental or environmental cues, is another critical frontier.

Development of Scalable and Sustainable Synthetic Routes

The limited availability of this compound from natural sources necessitates the development of efficient and robust chemical syntheses. Current synthetic strategies for related complex alkaloids, such as BBAs, often employ modular and chemoenzymatic approaches. acs.org Techniques like the Bischler-Napieralski reaction followed by Noyori asymmetric transfer hydrogenation have been successfully used to construct the core tetrahydroisoquinoline scaffolds of related compounds. acs.orged.ac.uk

For this compound, future synthetic efforts should aim for scalability and sustainability. This includes designing concise and high-yielding total syntheses that can be easily scaled up for larger quantity production. researchgate.net Exploring green chemistry principles, such as using biocatalytic steps or developing syntheses from renewable starting materials, will be paramount. researchgate.net A modular synthetic approach would also be highly advantageous, allowing for the creation of a library of this compound analogs for structure-activity relationship studies. escholarship.orged.ac.uk

Refined Understanding of Structure-Activity Relationships through Advanced Chemical Biology Approaches

Initial studies have pointed to the potential of this compound as an antileukemic agent. researchgate.net However, a detailed understanding of its structure-activity relationship (SAR) is lacking. snu.ac.kr Advanced chemical biology provides a powerful toolkit to dissect how the chemical structure of this compound relates to its biological function. wiley-vch.degoogle.com SAR studies involve systematically modifying the functional groups and stereochemistry of the molecule to identify the pharmacophore—the essential features required for bioactivity. researchgate.netijpsr.comnih.gov For instance, research on other BBAs has shown that specific stereoisomers can lead to significant enhancements in biological activity. acs.org

Future research should involve the synthesis of a diverse library of this compound derivatives and the use of high-throughput screening assays to evaluate their activity. warwick.ac.uk This will help to create detailed SAR maps. tandfonline.com Techniques such as chemical genetics and activity-based protein profiling can then be employed to identify the direct molecular targets of the most active compounds, providing a deeper understanding of their mechanism of action. wiley-vch.degoogle.com

Detailed Characterization of Molecular Interaction Profiles and Signaling Network Modulation

To fully comprehend the therapeutic potential of this compound, it is crucial to identify its direct molecular binding partners and characterize its impact on cellular signaling networks. In silico docking studies have predicted that this compound may form favorable interactions with protein targets relevant to hepatocellular carcinoma, but these predictions require experimental validation. researchgate.net Research on structurally related BBAs has demonstrated their ability to modulate key signaling pathways, such as inhibiting the NF-κB pathway to reduce inflammation or targeting endolysosomal compartments to block viral infections. tandfonline.comrsc.orgnih.gov

The next phase of research should employ unbiased, system-wide approaches like thermal proteome profiling and chemical proteomics to identify the protein targets of this compound within the cell. Following target identification, detailed biophysical and structural biology studies (e.g., X-ray crystallography, cryo-electron microscopy) can reveal the precise binding mode. e-bookshelf.de Furthermore, phosphoproteomics and other 'omics' technologies will be instrumental in mapping the downstream signaling cascades modulated by this compound, providing a comprehensive view of its cellular mechanism of action.

Advancement of Analytical Platforms for Trace Analysis and Metabolomics

Developing robust and highly sensitive analytical methods is essential for all stages of drug discovery and development, from phytochemical analysis to preclinical studies. While marker compounds for Cissampelos pareira, including this compound, have been identified through methods like NMR-based metabolomics, there is a need for more advanced analytical platforms. researchgate.net The development of a UPLC method for quantifying other alkaloids in C. pareira provides a foundation, but methods specific to this compound are needed. researchgate.net

Future work must focus on creating and validating ultra-trace analytical methods, likely using high-resolution mass spectrometry (e.g., Q-TOF MS), for the precise quantification of this compound and its metabolites in complex biological matrices like plasma and tissue. umu.seunimelb.edu.auspectroscopyeurope.com These platforms are critical for conducting detailed pharmacokinetic studies and for enabling non-targeted metabolomics to understand how this compound is processed in biological systems and what metabolic signatures it produces. univ-rennes.fr

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research. google.comnih.govresearchgate.net These computational tools can analyze vast datasets to predict biological activities, identify potential molecular targets, and even suggest novel synthetic pathways. scielo.org.mxmdpi.comactascientific.com For other alkaloids, ML models like Random Forest have been successfully used to screen for compounds with activity against specific enzymes. nih.govmdpi.com

For this compound, the future lies in leveraging AI and ML to accelerate its development. youtube.comyoutube.com This includes building predictive QSAR models based on experimental data to guide the design of new analogs with enhanced potency and selectivity. eurekaselect.com AI can be used for target fishing by screening the structure of this compound against databases of protein structures, such as those generated by AlphaFold, to hypothesize novel mechanisms of action. researchgate.neteurekaselect.com This synergy between computational prediction and experimental validation will streamline the research process, saving time and resources in the quest to develop this compound into a clinically useful agent.

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Section | Research Focus | Key Methodologies and Technologies | Desired Outcome |

|---|---|---|---|

| 9.1 | Biosynthetic Pathway Elucidation | Transcriptomics, Proteomics, Heterologous Expression, Enzymatic Assays | Complete mapping of the biosynthetic route and its regulatory network. |

| 9.2 | Scalable & Sustainable Synthesis | Modular Synthesis, Chemoenzymatic Methods, Green Chemistry | An efficient, scalable, and environmentally friendly total synthesis of this compound. |

| 9.3 | Structure-Activity Relationship (SAR) | Combinatorial Chemistry, High-Throughput Screening, Chemical Genetics | Identification of the pharmacophore and key structural motifs for bioactivity. |

| 9.4 | Molecular Target & Pathway Analysis | Chemical Proteomics, X-ray Crystallography, Phosphoproteomics | Identification of direct binding partners and elucidation of affected signaling pathways. |

| 9.5 | Advanced Analytical Platforms | UPLC, High-Resolution Mass Spectrometry (Q-TOF), NMR | Highly sensitive methods for trace quantification in biological samples for PK/PD and metabolomics. |

| 9.6 | AI and Machine Learning Integration | Predictive QSAR, Molecular Docking, Target Fishing, Pathway Analysis | Accelerated discovery of new analogs and novel therapeutic applications. |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class / Type |

|---|---|

| This compound | Tropoloisoquinoline Alkaloid |

| (R)-N-methylcoclaurine | Benzylisoquinoline Alkaloid Precursor |